molecular formula C10H7ClF3IOS B14042479 1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14042479
M. Wt: 394.58 g/mol
InChI Key: RPGPNCJZAXHKBO-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-2-(trifluoromethylthio)benzene with chloroacetone under specific reaction conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature, usually around 0-5°C, to ensure optimal yield and purity.

Chemical Reactions Analysis

1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions. Common reagents used in these reactions include sodium hydride and potassium carbonate.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Chloro-1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the iodo and trifluoromethylthio groups on the phenyl ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[4-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-4,9H,1H3

InChI Key

RPGPNCJZAXHKBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)I)SC(F)(F)F)Cl

Origin of Product

United States

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